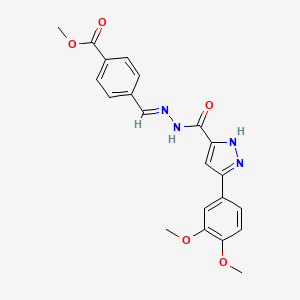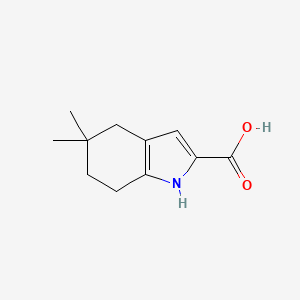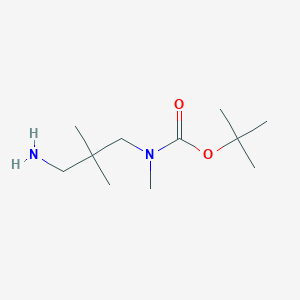
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H18ClN3O4 and its molecular weight is 411.84. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has delved into the synthesis of pyrimidine derivatives and their antimicrobial evaluation, indicating a broad spectrum of applications in developing new pharmaceuticals and antimicrobial agents. For instance, Farag et al. (2008) outlined the utility of related pyrimidine carboxylate compounds in synthesizing new pyrimidine derivatives with antimicrobial properties (Farag, Kheder, & Mabkhot, 2008). Similarly, synthesis under specific conditions, like ultrasound irradiation, has been studied to enhance the efficiency and yield of related compounds, highlighting advancements in chemical synthesis techniques (Machado et al., 2011).
Biological Applications
The exploration of Schiff and Mannich bases of isatin derivatives shows the modification of these compounds to enhance their biological activity, potentially leading to new therapeutic agents (Bekircan & Bektaş, 2008). Moreover, the study of thienoquinolines and their novel heterocyclo derivatives suggests the versatility of pyridazine carboxylates in creating compounds with varied biological activities (Awad, Abdel-rahman, & Bakhite, 1991).
Corrosion Inhibition
An intriguing application of related pyrazole derivatives is in the field of corrosion inhibition. Dohare et al. (2017) demonstrated that pyranpyrazole derivatives could serve as effective corrosion inhibitors for mild steel, which is crucial for industrial applications, particularly in pickling processes. This study showcases the potential of pyridazine derivatives in materials science and engineering, extending their utility beyond biological applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Antimicrobial and Antifungal Agents
Further research has focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, emphasizing the continuous search for more effective treatments against microbial and fungal infections. Compounds based on the structural framework similar to Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate have been evaluated for their antibacterial and antifungal activities, demonstrating their significance in medicinal chemistry and pharmaceutical research (Desai, Shihora, & Moradia, 2007).
Propiedades
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-16(23-20(27)14-9-5-6-10-15(14)22)12-18(26)25(24-19)17-11-7-4-8-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPODXTUTVFMIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)
![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)


![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)


![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)


![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)
